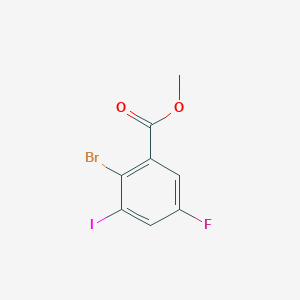

Methyl 2-bromo-5-fluoro-3-iodobenzoate

Description

Significance of Highly Halogenated Benzoate (B1203000) Esters in Synthetic Chemistry

Highly halogenated benzoate esters are organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms and a methyl ester group. The presence of multiple, different halogen atoms on the aromatic core imparts a unique chemical reactivity profile to these molecules. Each halogen (fluorine, chlorine, bromine, iodine) possesses distinct electronic and steric properties, which allows for selective and sequential chemical transformations. This differential reactivity is a key feature that makes these compounds highly valuable in synthetic strategies that require precise control over bond formation.

For instance, the carbon-iodine bond is typically the most reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions, followed by the carbon-bromine bond, while the carbon-fluorine bond is generally the most inert under these conditions. This hierarchy enables chemists to perform a series of different coupling reactions at specific positions on the aromatic ring, a strategy often referred to as "sequential cross-coupling." This approach is instrumental in the efficient construction of complex, polysubstituted aromatic systems that are common motifs in pharmaceuticals, agrochemicals, and materials science. google.comgoogle.com

Overview of Methyl 2-bromo-5-fluoro-3-iodobenzoate as a Versatile Synthetic Building Block

This compound, with its distinct arrangement of bromo, fluoro, and iodo substituents on the benzoate framework, is a prime example of a versatile synthetic building block. The strategic placement of these three different halogens provides multiple reaction sites that can be addressed selectively. This multi-functional nature allows for the introduction of a variety of different chemical groups onto the aromatic ring, making it a valuable precursor for the synthesis of a wide array of more complex molecules.

The presence of the ester functional group further enhances its utility, as it can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, adding another layer of synthetic flexibility. The combination of these features makes this compound a highly attractive intermediate for the construction of novel molecular architectures.

Scope and Research Objectives Pertaining to this compound

The primary research objective concerning this compound is to explore and harness its potential as a versatile building block in organic synthesis. Key areas of investigation include:

Development of Efficient Synthetic Routes: Establishing reliable and high-yielding methods for the preparation of this compound is a fundamental objective. This includes the optimization of reaction conditions for the synthesis of its precursor, 2-bromo-5-fluoro-3-iodobenzoic acid, and its subsequent esterification.

Exploration of Selective Cross-Coupling Reactions: A major focus is to systematically investigate the selective reactivity of the C-I and C-Br bonds in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. The goal is to develop robust protocols for the sequential introduction of different substituents onto the aromatic ring.

Application in the Synthesis of Bioactive Molecules: A significant long-term objective is to utilize this compound as a key intermediate in the synthesis of novel compounds with potential biological activity. The unique substitution pattern offered by this building block could lead to the discovery of new drug candidates and agrochemicals. ossila.com

Elucidation of Structure-Activity Relationships: By synthesizing a library of derivatives from this compound, researchers can systematically study how the different substituents on the aromatic ring influence the biological activity of the final molecules. This information is crucial for the rational design of more potent and selective compounds.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₅BrFIO₂ |

| Molecular Weight | 358.93 g/mol |

| CAS Number | 1499694-56-2 |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

Synthesis of this compound

While a specific, detailed experimental procedure for the synthesis of this compound is not widely published in peer-reviewed journals, its preparation can be logically deduced from standard organic chemistry transformations. The most probable synthetic route involves a two-step process starting from a commercially available or readily synthesized precursor.

A plausible precursor is 2-bromo-5-fluoro-3-iodobenzoic acid. This carboxylic acid can be converted to the corresponding methyl ester, this compound, through a standard esterification reaction. A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction mixture is typically heated to reflux to drive the equilibrium towards the formation of the ester.

Alternatively, other esterification methods could be employed, such as reaction with diazomethane (B1218177) or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with methanol. The choice of method would depend on the scale of the reaction and the desired purity of the product.

The synthesis of the precursor, 2-bromo-5-fluoro-3-iodobenzoic acid, would likely involve a multi-step sequence starting from a simpler aromatic compound. A possible route could involve the diazotization of an appropriately substituted aniline (B41778) derivative, followed by a Sandmeyer-type reaction to introduce one of the halogen atoms.

Applications in Organic Synthesis

The synthetic utility of this compound lies in its capacity to serve as a scaffold for the construction of more complex, highly substituted aromatic compounds. The differential reactivity of the carbon-halogen bonds is the key to its versatility.

The carbon-iodine bond is the most susceptible to oxidative addition by a palladium(0) catalyst, making it the preferred site for initial cross-coupling reactions. This allows for the selective introduction of a substituent at the 3-position of the benzoate ring. Following this initial transformation, the less reactive carbon-bromine bond can then be targeted for a second, different cross-coupling reaction. The carbon-fluorine bond is generally unreactive under these conditions, providing a stable anchor on the ring.

This sequential cross-coupling strategy allows for the controlled and predictable synthesis of trisubstituted benzene derivatives, which would be challenging to prepare using other methods. Examples of potential applications include:

Suzuki Coupling: Reaction with boronic acids or their esters to form new carbon-carbon bonds, introducing aryl or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which are valuable functional groups for further transformations.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-containing substituents.

While specific examples of the use of this compound in the synthesis of named compounds are not yet prevalent in the public domain literature, its structural motifs are found in various classes of bioactive molecules, suggesting its potential as a valuable intermediate in drug discovery and agrochemical research.

Spectroscopic Data

Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 8.0 | m | 2H | Aromatic Protons |

| ~ 3.9 | s | 3H | Methyl Ester Protons (O-CH₃) |

Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:

| Chemical Shift (ppm) | Assignment |

| ~ 165 | Carbonyl Carbon (C=O) |

| ~ 160 (d, J ≈ 250 Hz) | Carbon attached to Fluorine (C-F) |

| ~ 110 - 140 | Aromatic Carbons |

| ~ 90 | Carbon attached to Iodine (C-I) |

| ~ 115 | Carbon attached to Bromine (C-Br) |

| ~ 53 | Methyl Ester Carbon (O-CH₃) |

Note: The predicted chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The multiplicity of the carbon attached to fluorine is shown as a doublet (d) with an expected large coupling constant (J).

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5BrFIO2 |

|---|---|

Molecular Weight |

358.93 g/mol |

IUPAC Name |

methyl 2-bromo-5-fluoro-3-iodobenzoate |

InChI |

InChI=1S/C8H5BrFIO2/c1-13-8(12)5-2-4(10)3-6(11)7(5)9/h2-3H,1H3 |

InChI Key |

ZXAPZXGLZKZYLD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)F)I)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of Methyl 2 Bromo 5 Fluoro 3 Iodobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure and connectivity.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of Methyl 2-bromo-5-fluoro-3-iodobenzoate, the ¹H NMR spectrum is expected to be relatively simple, revealing two key signals: one for the aromatic protons and another for the methyl ester protons.

The methyl (-OCH₃) protons are anticipated to appear as a singlet, typically in the range of 3.8-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom. The aromatic region would display signals for the two protons on the benzene (B151609) ring. The chemical shifts and splitting patterns of these aromatic protons are influenced by the surrounding bromo, fluoro, and iodo substituents. The fluorine atom, in particular, will cause splitting of the adjacent proton signals (H-F coupling).

For a related isomer, Methyl 3-bromo-5-iodobenzoate, the ¹H NMR spectrum shows distinct signals that can be used for structural interpretation. While not the exact compound of focus, the data illustrates the principles of how substituents affect chemical shifts and coupling patterns in polysubstituted benzene rings.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| -OCH₃ | 3.9 | Singlet | N/A |

| Ar-H | 7.5 - 8.5 | Doublet of doublets | J(H,H), J(H,F) |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show a signal for the methyl carbon of the ester group at approximately 52-55 ppm. The carbonyl carbon of the ester will appear significantly downfield, typically in the range of 160-170 ppm. The six aromatic carbons will resonate in the region of 110-150 ppm. The chemical shifts of these aromatic carbons are influenced by the electronegativity and position of the bromo, fluoro, and iodo substituents. The carbon directly bonded to the fluorine atom will exhibit a large C-F coupling constant.

Analysis of similar compounds, such as Methyl 5-bromo-2-fluorobenzoate, provides insight into the expected chemical shifts for the aromatic carbons in a fluorinated and halogenated benzene ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -OCH₃ | ~53 |

| C=O | ~164 |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to characterize fluorine-containing compounds. Since ¹⁹F has a nuclear spin of 1/2 and is 100% naturally abundant, ¹⁹F NMR provides sharp signals over a wide chemical shift range, making it an excellent tool for structural analysis.

For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift of this signal will be characteristic of a fluorine atom on a benzene ring and will be influenced by the other substituents. Furthermore, the signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons. This H-F coupling provides valuable information about the proximity of the fluorine atom to hydrogen atoms in the molecule. The presence and magnitude of these couplings are critical for confirming the substitution pattern on the aromatic ring.

While one-dimensional NMR techniques provide a wealth of information, complex molecules often require multi-dimensional NMR experiments for unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show correlations between the two aromatic protons, confirming their adjacent positions on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish correlations between protons and the carbons to which they are directly attached. This would allow for the definitive assignment of the signals for the two protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. For instance, an HMBC spectrum would show a correlation between the methyl protons and the carbonyl carbon of the ester group, as well as with the aromatic carbon to which the ester group is attached. Correlations between the aromatic protons and their neighboring carbons would further solidify the structural assignment.

Together, these multi-dimensional NMR techniques provide a comprehensive and unambiguous picture of the molecular structure of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific functional groups, providing a molecular fingerprint.

The FTIR spectrum of this compound is expected to display several characteristic absorption bands that correspond to its functional groups.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.

C-O Stretch: The C-O stretching vibrations of the ester group will likely appear in the region of 1200-1300 cm⁻¹.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the benzene ring will give rise to one or more bands in the 1450-1600 cm⁻¹ region.

C-H Stretch: The stretching vibrations of the methyl C-H bonds will be observed around 2950-3000 cm⁻¹, while the aromatic C-H stretches will appear slightly above 3000 cm⁻¹.

C-F, C-Br, and C-I Stretches: The vibrations corresponding to the carbon-halogen bonds will be found in the fingerprint region of the spectrum, typically below 1100 cm⁻¹. The C-F stretch is expected around 1100-1250 cm⁻¹, while the C-Br and C-I stretches will appear at lower frequencies.

Analysis of the FTIR spectrum of a similar compound, Methyl 5-bromo-2-fluoro-3-iodobenzoate, would show these characteristic peaks, confirming the presence of the key functional groups.

Table 3: Predicted FTIR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Ester C=O Stretch | 1720 - 1740 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Ester C-O Stretch | 1200 - 1300 | Strong |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a non-destructive technique that provides detailed information about the molecular vibrations of a compound, offering a unique "fingerprint." For this compound, the Raman spectrum would be expected to exhibit characteristic peaks corresponding to the vibrations of its specific functional groups and skeletal structure.

Expected Research Findings: The Raman spectrum would likely display prominent peaks associated with the stretching and bending vibrations of the aromatic ring, the carbonyl group (C=O) of the ester, and the carbon-halogen bonds (C-Br, C-F, C-I). The substitution pattern on the benzene ring would influence the positions and intensities of these peaks, providing valuable structural information. Analysis of the spectrum would allow for the identification of the compound and could be used to monitor its purity or transformations in chemical reactions.

Table 1: Anticipated Raman Shift Ranges for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Anticipated Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Carbonyl (C=O) | Stretching | 1700 - 1750 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| C-O (Ester) | Stretching | 1200 - 1300 |

| C-F | Stretching | 1000 - 1400 |

| C-Br | Stretching | 500 - 600 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. It is indispensable for confirming the molecular weight of a compound and elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental composition.

Detailed Research Findings: For this compound (C₈H₅BrFIO₂), the theoretical exact mass can be calculated. An experimental HRMS measurement would aim to match this theoretical value with a high degree of accuracy (typically within a few parts per million), thus confirming the molecular formula. The distinct isotopic pattern arising from the presence of bromine would further aid in the identification.

Table 2: Theoretical Isotopic Distribution for the Molecular Ion of this compound

| Isotope | Exact Mass | Relative Abundance (%) |

|---|---|---|

| [M]⁺ | 357.8474 | 100.0 |

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds.

Detailed Research Findings: In a GC-MS analysis of this compound, the chromatogram would indicate the purity of the sample, with the main peak corresponding to the target compound. Any volatile impurities would appear as separate peaks. The mass spectrum of the main peak would show the molecular ion and a characteristic fragmentation pattern. Common fragmentation pathways for aromatic esters include the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃), as well as cleavages related to the halogen substituents.

LC-MS is a versatile technique that couples the separation power of liquid chromatography with the sensitivity and selectivity of mass spectrometry, suitable for a wide range of compounds, including those that are non-volatile or thermally labile.

Detailed Research Findings: An LC-MS analysis of this compound would be instrumental in assessing its purity and identifying any non-volatile impurities or degradation products. The liquid chromatogram would show a primary peak for the compound, and the mass spectrum associated with this peak would confirm its molecular weight. This technique is particularly useful for monitoring the progress of a synthesis reaction or the stability of the compound over time. Commercial suppliers often provide LC-MS data to certify the purity of their products. rsc.orgbldpharm.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing precise information on bond lengths, bond angles, and conformation.

For a crystalline sample of this compound, single-crystal X-ray diffraction would provide an unambiguous determination of its molecular structure.

Detailed Research Findings: The SC-XRD analysis would yield the precise coordinates of each atom in the crystal lattice. From this data, a detailed molecular geometry can be constructed, including:

Bond Lengths: The exact distances between the atoms (e.g., C-C, C-O, C-Br, C-F, C-I).

Bond Angles: The angles formed by adjacent chemical bonds.

Torsion Angles: The dihedral angles that describe the conformation of the molecule, such as the orientation of the ester group relative to the aromatic ring.

Intermolecular Interactions: Information on how the molecules are packed in the crystal, including any potential halogen bonding or other non-covalent interactions.

Table 3: Predicted Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Unit Cell Dimensions | Dependent on crystal packing |

| Bond Length C-Br (Å) | ~1.90 |

| Bond Length C-F (Å) | ~1.35 |

Polymorphism and Crystal Engineering Studies of Halogenated Benzoates

Polymorphism, the ability of a compound to crystallize in multiple forms with different arrangements of molecules in the crystal lattice, is a phenomenon of significant interest in materials science and pharmaceuticals. Halogenated organic molecules, including halogenated benzoates, are known to exhibit polymorphism due to the diverse and directional nature of intermolecular interactions involving halogen atoms.

The substitution of hydrogen with halogens of varying sizes and electronegativities (fluorine, bromine, and iodine) on the benzoate (B1203000) ring, as in the case of this compound, introduces a high degree of complexity and directionality to the intermolecular forces. This, in turn, increases the likelihood of accessing different polymorphic forms under various crystallization conditions such as solvent, temperature, and pressure.

Crystal engineering principles are employed to control and predict the formation of specific polymorphs. In the context of halogenated benzoates, this involves the strategic use of halogen bonds, hydrogen bonds, and π-π stacking interactions to guide the self-assembly of molecules into desired supramolecular architectures. The presence of three different halogens in this compound offers a unique platform for crystal engineering studies. The interplay between the different halogen atoms as potential halogen bond donors and acceptors, along with the ester functional group, allows for the design of a variety of crystal packing motifs.

Table 1: Potential Factors Influencing Polymorphism in Halogenated Benzoates

| Factor | Description | Potential Impact on this compound |

| Solvent Polarity | The polarity of the crystallization solvent can influence which molecular conformers are present in the solution and how they interact, leading to different packing arrangements. | A range of solvents from nonpolar (e.g., hexane) to polar (e.g., ethanol) could potentially yield different polymorphs. |

| Temperature | Crystallization temperature affects the kinetics and thermodynamics of crystal growth, potentially favoring the formation of either metastable or stable polymorphs. | Cooling rate during crystallization could be a critical parameter in isolating different solid forms. |

| Substituent Position | The relative positions of the halogen atoms and the methyl ester group on the benzene ring dictate the possible intermolecular interactions and steric hindrance. | The 2, 3, and 5 positions of the halogens create a specific steric and electronic environment that will favor certain packing arrangements over others. |

Analysis of Intermolecular Interactions in the Crystal Lattice (e.g., Halogen Bonding, Hydrogen Bonding)

The crystal lattice of this compound is expected to be dominated by a network of non-covalent interactions, primarily halogen bonds, and potentially weaker hydrogen bonds and π-π stacking interactions.

Halogen Bonding:

A halogen bond is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In this compound, the iodine and bromine atoms are the most likely halogen bond donors due to their larger size and more pronounced σ-holes compared to fluorine. The carbonyl oxygen of the ester group is a strong candidate for a halogen bond acceptor.

Hydrogen Bonding:

While the molecule does not possess strong hydrogen bond donors like -OH or -NH groups, weak C-H···O and C-H···F hydrogen bonds may play a role in stabilizing the crystal structure. The aromatic protons and the methyl protons of the ester group can act as weak hydrogen bond donors, interacting with the carbonyl oxygen or the fluorine atom of neighboring molecules.

π-π Stacking:

The aromatic ring of the benzoate moiety can participate in π-π stacking interactions. However, the presence of multiple bulky halogen substituents may lead to offset or slipped-stacking arrangements rather than a direct face-to-face overlap to minimize steric repulsion.

Table 2: Predicted Intermolecular Interactions in the Crystal Lattice of this compound

| Interaction Type | Donor | Acceptor | Expected Strength | Role in Crystal Packing |

| Halogen Bond | Iodine (I) | Carbonyl Oxygen (O) | Strong | Primary directional force, formation of synthons |

| Halogen Bond | Bromine (Br) | Carbonyl Oxygen (O) | Moderate | Secondary directional force, reinforcing packing |

| Hydrogen Bond | Aromatic C-H | Carbonyl Oxygen (O) | Weak | Stabilization of the overall crystal lattice |

| Hydrogen Bond | Aromatic C-H | Fluorine (F) | Weak | Minor contribution to lattice energy |

| π-π Stacking | Benzene Ring | Benzene Ring | Weak to Moderate | Contributes to close packing, likely in an offset fashion |

The intricate interplay of these various intermolecular forces would ultimately determine the final crystal structure of this compound. A detailed single-crystal X-ray diffraction study would be necessary to experimentally validate these predictions and fully characterize its solid-state architecture.

Conclusion and Future Research Directions

Summary of Key Research Findings on Methyl 2-bromo-5-fluoro-3-iodobenzoate

Direct and extensive research focusing exclusively on this compound is limited in publicly available literature. Its primary role is that of a commercially available, high-value building block for organic synthesis. The key information available pertains to its structural and basic chemical data.

The compound is a tri-halogenated benzene (B151609) derivative with a methyl ester functional group. The substitution pattern—featuring bromine, fluorine, and iodine atoms at positions 2, 5, and 3 respectively—creates a unique electronic and steric environment on the aromatic ring. This structure is particularly notable for the differential reactivity of its carbon-halogen bonds, a feature that is foundational to its utility in selective chemical transformations. While specific synthetic procedures for its preparation are not widely published in peer-reviewed journals, its structure suggests a multi-step synthesis from simpler aromatic precursors, likely involving sequential halogenation, nitration, reduction, and diazotization reactions.

Below is a table summarizing the known properties of the compound.

| Property | Data |

| CAS Number | 1499694-56-2 bldpharm.com |

| Molecular Formula | C₈H₅BrFIO₂ |

| Molecular Weight | 358.93 g/mol bldpharm.com |

| Structure | A benzene ring substituted with methyl ester, bromo, fluoro, and iodo groups. |

This data is compiled from chemical supplier databases and serves as basic characterization.

Unexplored Reactivity and Synthetic Opportunities

The true potential of this compound lies in the selective functionalization of its three distinct halogenated positions. The differential reactivity of the C-I, C-Br, and C-F bonds is the cornerstone of its synthetic utility, particularly in transition-metal-catalyzed cross-coupling reactions.

The carbon-iodine bond is significantly weaker and more reactive towards oxidative addition with palladium catalysts than the carbon-bromine bond. This reactivity difference allows for highly selective cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to be performed exclusively at the C-3 (iodo) position while leaving the C-2 (bromo) position intact for subsequent transformations.

Potential Sequential Cross-Coupling Strategies:

| Step | Reaction Type | Reactive Site | Reagents (Examples) | Resulting Intermediate |

| 1 | Suzuki-Miyaura Coupling | C-I | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Methyl 2-bromo-5-fluoro-3-(aryl)benzoate |

| 2 | Sonogashira Coupling | C-Br | Terminal alkyne, Pd/Cu catalyst, Base | Methyl 5-fluoro-3-(aryl)-2-(alkynyl)benzoate |

| 3 | Nucleophilic Aromatic Substitution (SₙAr) | C-F | Nucleophile (e.g., NaOMe, R₂NH) | Methyl 5-(alkoxy/amino)-3-(aryl)-2-(alkynyl)benzoate |

This step-wise functionalization offers a powerful route to construct complex, polysubstituted aromatic scaffolds from a single starting material. nih.govnih.gov Further unexplored opportunities include:

Directed ortho-metalation: The methyl ester group could potentially direct metalation to the C-2 position, although the presence of the bromine atom makes lithium-halogen exchange a likely competitive and faster process. Investigating different bases and conditions could unlock regioselective functionalization at this site.

Ligand- and Catalyst-Controlled Selectivity: Recent advances in catalysis have shown that the choice of ligand, palladium source, or additives can invert or alter the expected site-selectivity in polyhalogenated substrates. nih.gov Research into applying these advanced catalytic systems to this compound could enable selective functionalization at the C-Br position in the presence of the C-I bond, opening up novel synthetic pathways.

Emerging Applications in Interdisciplinary Research

Given its structure, derivatives of this compound could emerge as key intermediates in several fields:

Medicinal Chemistry: The synthesis of highly substituted, rigid scaffolds is crucial for developing novel drug candidates. The ability to introduce three different substituents onto the benzoate (B1203000) core allows for the creation of diverse molecular libraries for screening against various biological targets.

Materials Science: Polysubstituted aromatic compounds are foundational units for organic light-emitting diodes (OLEDs), polymers, and liquid crystals. nih.gov The controlled, sequential synthesis enabled by this building block could be used to create novel conjugated materials with tailored electronic and photophysical properties.

Agrochemicals: The development of new herbicides and pesticides often involves the exploration of novel halogenated aromatic structures to enhance efficacy and selectivity.

Challenges and Perspectives in Halogenated Aromatic Chemistry

While compounds like this compound offer significant opportunities, they also present challenges inherent to halogenated aromatic chemistry.

Synthesis and Regiocontrol: The synthesis of polysubstituted aromatics often requires lengthy, multi-step processes with potential for side reactions and isomer formation. Developing more efficient and regioselective methods for synthesizing such complex building blocks remains a key challenge.

Catalyst Development: Achieving perfect site-selectivity in cross-coupling reactions can be difficult. The development of more robust and selective catalysts that can differentiate between C-Br and C-I bonds with even higher fidelity, or even target the typically inert C-F bond, is an ongoing area of research.

Environmental Considerations: The persistence of some halogenated organic compounds in the environment is a significant concern. Future research must focus on developing sustainable synthetic methods and designing molecules that possess the desired functionality while also being biodegradable or having a minimal environmental impact.

Q & A

Q. What are the established synthetic routes for Methyl 2-bromo-5-fluoro-3-iodobenzoate, and what are their limitations?

- Methodological Answer : The compound is typically synthesized via esterification of 2-bromo-5-fluoro-3-iodobenzoic acid using methanol under acid catalysis (e.g., H₂SO₄ or HCl). Alternatively, halogenation of a pre-formed benzoate ester (e.g., iodination using N-iodosuccinimide) may be employed, though competing side reactions (e.g., dehalogenation) require careful optimization of reaction conditions such as temperature (<60°C) and solvent polarity (e.g., DMF or THF) . A key limitation is the instability of the iodo substituent under prolonged heating, necessitating inert atmospheres (N₂/Ar) and light-sensitive handling .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Characterization involves:

- ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., fluorine-induced deshielding at C-5, iodine’s heavy atom effect on neighboring protons).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns (Br/I splitting).

- Elemental Analysis : Ensure C/H/Br/F/I ratios align with theoretical values (±0.4% tolerance).

- HPLC-PDA : Monitor purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What are the critical storage and handling requirements for this compound?

- Methodological Answer : Store at 0–6°C in amber vials under inert gas (Ar) to prevent photodecomposition (iodine loss) and oxidation. Use anhydrous solvents (e.g., dried THF) during handling to avoid hydrolysis of the ester group. Contamination with oxidizing agents (e.g., peroxides) must be strictly avoided .

Advanced Research Questions

Q. How do the bromo, fluoro, and iodo substituents influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The iodo group undergoes Suzuki-Miyaura coupling preferentially at room temperature due to lower bond dissociation energy (C–I: ~234 kJ/mol vs. C–Br: ~276 kJ/mol). Bromo and fluoro groups remain inert under these conditions, enabling sequential functionalization. For example:

Q. What strategies mitigate dehalogenation during Sonogashira or Heck reactions involving this compound?

- Methodological Answer : Dehalogenation (particularly of iodine) is minimized by:

Q. How does this compound serve as a precursor for thromboxane receptor antagonists?

- Methodological Answer : The compound acts as a key intermediate in synthesizing thromboxane antagonists via:

Q. What chromatographic techniques resolve co-eluting impurities in the final product?

- Methodological Answer : Use flash chromatography with silica gel (230–400 mesh) and a hexane/ethyl acetate gradient (8:1 to 4:1). For persistent halogenated byproducts (e.g., diiodo derivatives), employ size-exclusion chromatography (Sephadex LH-20) in dichloromethane .

Q. How can contradictory yields in scale-up syntheses be systematically addressed?

- Methodological Answer : Conduct Design of Experiments (DoE) to analyze variables:

- Catalyst loading (0.5–5 mol% Pd).

- Solvent polarity (logP >1 reduces iodine loss).

- Mixing efficiency (use high-shear mixers for immiscible phases).

Statistical tools (e.g., ANOVA) identify critical factors, with reproducibility confirmed across ≥3 independent batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.